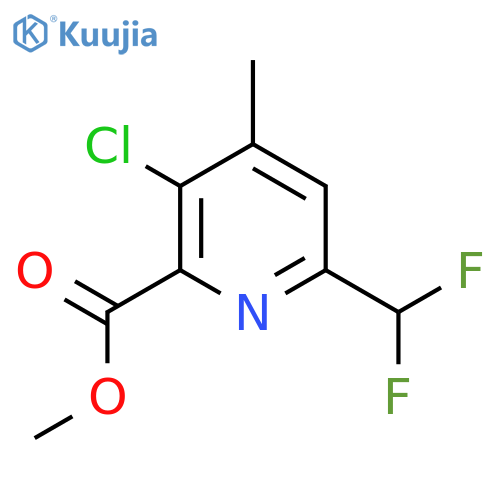Cas no 1806896-56-9 (Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate)

1806896-56-9 structure
商品名:Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate
CAS番号:1806896-56-9
MF:C9H8ClF2NO2
メガワット:235.615128517151
CID:4872960
Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate
-
- インチ: 1S/C9H8ClF2NO2/c1-4-3-5(8(11)12)13-7(6(4)10)9(14)15-2/h3,8H,1-2H3
- InChIKey: MSXYLYXZNWSCPK-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=O)OC)N=C(C(F)F)C=C1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 39.2
Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029046040-500mg |
Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate |
1806896-56-9 | 97% | 500mg |
$1,695.20 | 2022-03-31 | |
| Alichem | A029046040-250mg |
Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate |
1806896-56-9 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
| Alichem | A029046040-1g |
Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate |
1806896-56-9 | 97% | 1g |
$2,920.40 | 2022-03-31 |
Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate 関連文献
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
1806896-56-9 (Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate) 関連製品
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
